molecular formula C17H22N4O3 B4993928 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide

货号 B4993928
分子量: 330.4 g/mol
InChI 键: QWSRAPCSRFWTQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide, commonly known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use as an anti-cancer agent.

作用机制

MLN8054 works by binding to the ATP-binding site of the Aurora A kinase enzyme, thereby inhibiting its activity. This leads to the destabilization of the mitotic spindle and the induction of cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a potent anti-cancer effect in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including drug-resistant cancer cells. MLN8054 has also been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit the growth of cancer stem cells. In addition, MLN8054 has been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of MLN8054 is its potent anti-cancer effect, which makes it a promising candidate for the development of anti-cancer drugs. MLN8054 has also been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies. However, one of the limitations of MLN8054 is its complex synthesis, which may limit its use in large-scale production. In addition, further studies are needed to determine the optimal dosage and administration schedule of MLN8054 in humans.

未来方向

MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials for its potential use as an anti-cancer agent. Future research should focus on elucidating the optimal dosage and administration schedule of MLN8054 in humans and on identifying potential biomarkers of response to MLN8054. In addition, further studies are needed to determine the potential use of MLN8054 in combination with other anti-cancer agents and to explore its potential use in other diseases, such as neurodegenerative diseases.

合成方法

The synthesis of MLN8054 involves several steps, including the preparation of the key intermediate compound, 2-amino-4-(4-morpholinyl)-3-pyridinecarbonitrile. This intermediate is then subjected to a series of reactions, including cyclization, alkylation, and esterification, to yield the final product, MLN8054. The synthesis of MLN8054 has been reported in several research papers and is considered to be a challenging process due to the complexity of the molecule.

科学研究应用

MLN8054 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. MLN8054 works by targeting the Aurora A kinase enzyme, which is overexpressed in cancer cells and plays a crucial role in cell division. By inhibiting this enzyme, MLN8054 can induce cell cycle arrest and apoptosis in cancer cells.

属性

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-5-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-4-14-11-15(20-24-14)17(22)19-12-13-5-3-6-18-16(13)21-7-9-23-10-8-21/h3,5-6,11H,2,4,7-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRAPCSRFWTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。